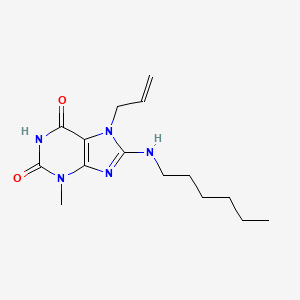

8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex purine derivatives often involves condensation and ring-closing reactions. For instance, derivatives similar to the specified compound could be synthesized through various condensation reactions involving dialkylamines and specific pyridinones, followed by intramolecular lactonization reactions to construct bicyclic pyridinones, or employing dialkylation reactions to assemble tricyclic morpholinopyrones (Prior et al., 2014). These methods suggest a versatile approach to synthesizing complex purine derivatives.

Molecular Structure Analysis

Structural analyses, such as single-crystal X-ray and 2D COSY spectroscopy, are pivotal in unequivocally determining the chemical structures of synthesized compounds. The fluorescently active bicyclic pyridinone compounds, for example, have been analyzed to show longer absorption and emission wavelengths, indicating the potential for tracing biological pathways (Prior et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures can include nucleophilic addition/oxidation processes, as seen in the preparation of 6,7-bis(alkylthio- or alkylamino-substituted)quinoline-5,8-diones from quinoline-5,8-dione (Odens et al., 2021). These reactions highlight the chemical versatility and reactivity of purine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Development

A study explored the synthesis of related purine compounds, showcasing the process of obtaining tetra-substituted uric acid via stepwise N-alkylation. This process included the use of compounds similar to 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione, demonstrating the compound's relevance in synthetic chemistry and potential applications in developing new chemical entities (Maruyama, Kozai, & Sasaki, 2000).

Research on the synthesis of lavendamycin methyl ester, a potent antitumor agent, involved the use of compounds structurally related to 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione. This highlights the compound's role in the synthesis of biologically active molecules (Behforouz, Haddad, Cai, Arnold, Mohammadi, Sousa, & Horn, 1996).

Biological Activities and Applications

Certain derivatives of purine, akin to 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione, have been synthesized and evaluated for their antitumor and vascular relaxing effects. This research suggests potential applications in pharmacology and drug discovery (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

Studies involving the synthesis of 7-deazapurine ribonucleosides, which are structurally related to the compound , revealed significant cytostatic, antimicrobial, and anti-HCV activities. This indicates the potential of 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione in the development of therapeutic agents (Nauš, Caletková, Konečný, Džubák, Bogdanova, Kolář, Vrbková, Slavětínská, Tloušt’ová, Perlíková, Hajdůch, & Hocek, 2014).

Propiedades

IUPAC Name |

8-(hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2/c1-4-6-7-8-9-16-14-17-12-11(20(14)10-5-2)13(21)18-15(22)19(12)3/h5H,2,4,6-10H2,1,3H3,(H,16,17)(H,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYHULIUWHJYLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Allyl-8-(hexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~6~-(2-methoxyethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2488044.png)

![(4-(Benzylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2488046.png)

![N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2488047.png)

![1-benzyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2488056.png)

![(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride](/img/structure/B2488057.png)

![1-[(4-methylphenyl)methyl]-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2488063.png)

![Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2488065.png)